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molecular formula C12H13NO4 B8720825 6-(4-Nitrophenyl)hexane-2,4-dione

6-(4-Nitrophenyl)hexane-2,4-dione

Cat. No. B8720825
M. Wt: 235.24 g/mol
InChI Key: NWZJKEYRGINDBY-UHFFFAOYSA-N
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Patent
US08912148B2

Procedure details

To a reaction vessel (heat and vacuum dried and equipped with a magnetic spin bar) was added tetrahydrofuran and lithium diisopropylamide (2M heptane/ethylbenzene/tetrahydrofuran; 69.4 mL, 138.9 mmol). The solution cooled to −78° C. Pentane-2,4-dione (7.13 mL, 69.4 mmol) was added dropwise and the solution stirred 30 minutes at −78° C. 4-nitrobenzyl bromide (15.0 g, 69.4 mmol) was added in one portion. The solution was removed from the dry-ice/acetone bath, allowed to warm to room temperature and stirred 16 hours. The solution was cooled to approximately 0° C. and the reaction quenched with 1M HCl. Tetrahydrofuran was removed under reduced pressure. The crude material was taken up into dichloromethane and washed with 1M HCl and brine. The aqueous layers were again washed with dichloromethane. The combined dichloromethane layers were dried (Na2SO4) and removed under reduced pressure. Gradient flash column chromatography (FCC) was performed using 5% to 15% ethyl acetate/hexanes to afford title compound (8.5 g, 52%; yellow solid). 1H NMR (CDCl3): 8.14 (d, J=9.0 Hz, 2 H), ˜d, J=8.4 Hz, 2 H), 5.45 (s, 1 H), 3.06 (t, J=7.5 Hz, 2 H), 2.64 (t, J=7.8 Hz, 2 H), 2.04 (s, 3 H).
Quantity
7.13 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
69.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[CH3:9][C:10](=[O:15])[CH2:11][C:12](=[O:14])[CH3:13].[N+:16]([C:19]1[CH:26]=[CH:25][C:22]([CH2:23]Br)=[CH:21][CH:20]=1)([O-:18])=[O:17]>O1CCCC1>[N+:16]([C:19]1[CH:26]=[CH:25][C:22]([CH2:23][CH2:9][C:10](=[O:15])[CH2:11][C:12](=[O:14])[CH3:13])=[CH:21][CH:20]=1)([O-:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
7.13 mL
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CBr)C=C1
Step Three
Name
Quantity
69.4 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the solution stirred 30 minutes at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a reaction vessel (heat and vacuum dried and equipped with a magnetic spin bar)
CUSTOM
Type
CUSTOM
Details
The solution was removed from the dry-ice/acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to approximately 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction quenched with 1M HCl
CUSTOM
Type
CUSTOM
Details
Tetrahydrofuran was removed under reduced pressure
WASH
Type
WASH
Details
washed with 1M HCl and brine
WASH
Type
WASH
Details
The aqueous layers were again washed with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCC(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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